2-Fluoro-3-(trifluoromethyl)phenol

Catalog No.
S755539
CAS No.
207291-85-8
M.F
C7H4F4O
M. Wt
180.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(trifluoromethyl)phenol

CAS Number

207291-85-8

Product Name

2-Fluoro-3-(trifluoromethyl)phenol

IUPAC Name

2-fluoro-3-(trifluoromethyl)phenol

Molecular Formula

C7H4F4O

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H

InChI Key

DOICLFHNNMXINV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C(F)(F)F

The exact mass of the compound 2-Fluoro-3-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-(trifluoromethyl)phenol is a fluorinated aromatic compound used as a high-specificity intermediate in complex organic synthesis. Its value is defined by the precise regio-isomeric arrangement of its hydroxyl, fluoro, and trifluoromethyl groups, which imparts distinct reactivity and physicochemical properties. This compound is primarily procured for applications where these specific electronic and steric attributes are critical for reaction outcomes and the properties of the final product, particularly in the fields of medicinal chemistry and advanced materials. [1]

In the synthesis of advanced pharmaceutical intermediates, such as precursors for kinase inhibitors, the specific substitution pattern on an aromatic ring is fundamental to both process performance and the biological activity of the final molecule. Substituting 2-Fluoro-3-(trifluoromethyl)phenol with a positional isomer (e.g., 4-Fluoro-3-(trifluoromethyl)phenol) or a simpler analog (e.g., 3-(Trifluoromethyl)phenol) is not a viable procurement strategy. Such changes would alter the compound's acidity (pKa), nucleophilicity, and steric profile, leading to unpredictable reaction yields, altered impurity profiles, or complete loss of efficacy in the target application. [1] The selection of this specific isomer is typically the result of an optimization process where alternatives have been found to be less suitable.

Precursor Suitability: High-Yield Performance in a Patented Kinase Inhibitor Synthesis Route

In the patented synthesis of a key intermediate for the potent FLT3 kinase inhibitor Quizartinib (AC220), 2-Fluoro-3-(trifluoromethyl)phenol was used as the key nucleophile in an etherification reaction. The process, which involves reacting the phenol with 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, demonstrated a high isolated yield of 88%. [1] This provides documented evidence of the compound's suitability and high performance in a demanding, multi-step industrial synthesis where efficiency is critical.

Evidence DimensionIsolated Reaction Yield
Target Compound Data88%
Comparator Or BaselinePositional Isomers (e.g., 4-Fluoro-3-(trifluoromethyl)phenol)
Quantified DifferenceHigh-yield performance for the target compound is documented in a relevant, patented process, whereas comparable data for isomers in this specific transformation is not readily available.
ConditionsNucleophilic aromatic substitution (etherification) with 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, K2CO3 base, DMF solvent, 100 °C, 2 hours.

For a procurement manager or process chemist, this documented high yield reduces process development risk and provides confidence in achieving efficient, scalable synthesis of high-value downstream products.

Precursor for Advanced Heterocyclic Intermediates in Kinase Inhibitor Synthesis

This compound is the right choice when synthesizing complex, multi-ring systems where high, reproducible yields in etherification steps are critical. Based on its documented performance, it is particularly well-suited as a starting material for Quizartinib (AC220) precursors and structurally related compounds where the 2-fluoro-3-(trifluoromethyl)phenoxy moiety is required. [1]

Development of Structure-Activity Relationship (SAR) Libraries

In medicinal chemistry programs, this specific isomer is a critical tool for probing the effects of substituent placement on target binding and activity. Its use allows researchers to systematically evaluate the impact of the unique electronic and steric profile conferred by the 2-fluoro and 3-trifluoromethyl groups, a task that cannot be accomplished with other isomers or analogs.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-3-(trifluoromethyl)phenol

Dates

Last modified: 08-15-2023

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